6-Bromoandrostenedione

Aromatase Mechanism-based inhibition Stereochemistry

6-Bromoandrostenedione is uniquely defined by its epimer-dependent aromatase inhibition. The 6β-isomer functions as a mechanism-based irreversible inactivator (Ki=0.8 µM, kinact=0.025 min⁻¹), while the 6α-isomer acts as a potent competitive inhibitor (Ki=3.4 nM). This stereochemical switch is absent in Formestane or Atamestane, making substitution scientifically invalid. The 6α-isomer's exceptional potency supports near-complete CYP19 blockade at low concentrations for endocrine signaling and estrogen-dependent proliferation assays. Ex vivo validation in human breast tumor tissue confirms translational relevance. Extreme sensitivity to minor structural modifications (e.g., 2,2-dimethyl substitution abolishes irreversible inactivation) establishes this compound as a privileged scaffold for SAR-driven medicinal chemistry campaigns.

Molecular Formula C₁₉H₂₅BrO₂
Molecular Weight 365.3 g/mol
CAS No. 38632-00-7
Cat. No. B029461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoandrostenedione
CAS38632-00-7
Synonyms(6β)-6-Bromoandrost-4-ene-3,17-dione; 
Molecular FormulaC₁₉H₂₅BrO₂
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br
InChIInChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1
InChIKeyHAWQRBIGKRAICT-DQXCSHPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoandrostenedione (CAS 38632-00-7): A Steroidal Aromatase Probe with Epimer-Controlled Mechanism


6-Bromoandrostenedione (CAS 38632-00-7) is a synthetic androstenedione analog and steroidal aromatase (CYP19) inhibitor [1]. Its defining feature is a bromine atom at the C6 position of the steroid backbone [2]. Crucially, the stereochemistry of this bromine substituent dictates the mode of enzyme inhibition: the 6β-isomer acts as a mechanism-based irreversible inactivator, while the 6α-isomer functions as a competitive inhibitor [3]. This epimer-dependent mechanism distinguishes it from other steroidal aromatase inhibitors and establishes its utility as a mechanistic probe [4].

Why 6-Bromoandrostenedione Cannot Be Replaced by Other Steroidal Aromatase Inhibitors


Generic substitution among steroidal aromatase inhibitors is scientifically invalid due to fundamental differences in their mechanisms of action. 6-Bromoandrostenedione is unique in that its inhibition mechanism is controlled by epimer stereochemistry: the 6β-isomer acts as an irreversible inactivator (Ki = 0.8 µM, kinact = 0.025 min⁻¹), while the 6α-isomer is a competitive inhibitor (Ki = 3.4 nM) [1]. This contrasts sharply with other steroidal agents like Formestane, which functions solely as an irreversible inactivator [2], and Atamestane, which is a pure competitive inhibitor (Ki = 250 nM) [3]. Even within the 6-bromo subclass, simple structural modifications abolish irreversible inactivation: the addition of a 2,2-dimethyl group to 6β-bromoandrostenedione increases potency (Ki = 14 nM) but eliminates time-dependent inactivation, underscoring the exquisite structure-activity relationship [4]. Therefore, substitution with any other compound would fundamentally alter the experimental or therapeutic outcome.

Quantitative Differentiation of 6-Bromoandrostenedione from Comparator Compounds


Stereochemistry-Dependent Mechanism of Aromatase Inhibition

The 6β-isomer of 6-bromoandrostenedione acts as a mechanism-based irreversible inactivator of human placental aromatase, while the 6α-isomer is a competitive inhibitor [1]. This dual-mechanism capability within a single core scaffold is not observed in comparator compounds like Formestane (irreversible only) [2] or Atamestane (competitive only) [3].

Aromatase Mechanism-based inhibition Stereochemistry

High Selectivity for Aromatase Over Other P450 Cytochromes

Both 6α- and 6β-bromoandrostenedione epimers were tested against rabbit liver microsomal drug-metabolizing activities and found to be ineffective as either competitive or time-dependent inhibitors [1]. This contrasts with some steroidal aromatase inhibitors, such as Formestane, which have been shown to interact with other P450 enzymes [2].

Cytochrome P450 Selectivity Drug metabolism

Extreme Sensitivity of Mechanism to Structural Modification

The introduction of a 2,2-dimethyl group to 6β-bromoandrostenedione (yielding compound 4) increased binding affinity by 57-fold (Ki = 14 nM vs. 0.8 µM) but completely abolished time-dependent inactivation [1]. This demonstrates that the irreversible inactivation mechanism is exquisitely sensitive to even minor structural perturbations, a feature not observed with comparators like Exemestane, where the irreversible mechanism is more structurally robust [2].

Structure-activity relationship Suicide substrate Derivative synthesis

Superior Potency of 6α-Epimer as Competitive Inhibitor

The 6α-epimer of 6-bromoandrostenedione exhibits a Ki of 3.4 nM for human placental aromatase, making it approximately 73-fold more potent as a competitive inhibitor than Atamestane (Ki = 250 nM) [1][2]. This level of potency is comparable to or exceeds that of many clinically developed aromatase inhibitors.

Aromatase Competitive inhibition Binding affinity

Documented Utility in Human Tumor Tissue Ex Vivo

Both 6α- and 6β-bromoandrostenedione (at 2.0 µM) were shown to block estrogen synthesis in human breast tumor tissue ex vivo, confirming target engagement and functional efficacy in a clinically relevant disease model [1]. This ex vivo validation in human tumor tissue is a critical differentiator from many analog compounds that lack such data.

Breast cancer Ex vivo assay Estrogen synthesis

Optimal Research and Industrial Applications for 6-Bromoandrostenedione Based on Evidence


Mechanistic Probing of Aromatase Active Site Topology and Catalysis

The unique epimer-dependent mechanism (competitive vs. irreversible) makes 6-bromoandrostenedione an ideal tool for mapping the structural determinants of aromatase inhibition. Researchers can directly compare the binding and inactivation profiles of the 6α- and 6β-isomers to deduce how stereochemistry at the C6 position influences enzyme interaction [1]. Furthermore, the dramatic mechanistic shift observed with 2,2-dimethyl substitution (loss of irreversible inactivation despite 57-fold increased affinity) provides a powerful system for studying the structural requirements for suicide substrate activity [2].

High-Potency Competitive Aromatase Inhibition in Cellular and Biochemical Assays

The 6α-isomer, with a Ki of 3.4 nM, is among the most potent competitive aromatase inhibitors available [1]. This high potency, coupled with its demonstrated selectivity for aromatase over other P450 enzymes [3], makes it an excellent choice for experiments requiring near-complete aromatase blockade at low concentrations, such as detailed endocrine signaling studies, cell-based assays of estrogen-dependent proliferation, and in vitro models of hormone-sensitive cancers.

Preclinical Translational Research in Estrogen-Dependent Cancers

The ex vivo validation of estrogen synthesis inhibition in human breast tumor tissue [4] establishes 6-bromoandrostenedione as a credible tool for translational oncology research. It can be employed in preclinical studies investigating the role of local estrogen production in tumor progression, or as a benchmark control compound when developing and evaluating novel aromatase-targeted therapeutics for breast cancer and other estrogen-dependent diseases.

Scaffold for Structure-Activity Relationship (SAR) Studies and Derivative Synthesis

The extreme sensitivity of 6-bromoandrostenedione's mechanism to minor structural modifications (e.g., 2,2-dimethyl substitution abolishing irreversible inactivation) [2] makes it a privileged scaffold for medicinal chemistry and SAR investigations. The compound serves as a starting point for synthesizing libraries of C6-substituted androstenedione analogs aimed at fine-tuning potency, mechanism, and pharmacokinetic properties for potential therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoandrostenedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.